![molecular formula C17H24N4O3 B5555173 5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)
5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of 5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole and related compounds typically involves multi-step chemical reactions, starting from basic organic or inorganic compounds. A general approach includes the formation of oxadiazole ring through condensation reactions, followed by the introduction of isopropyl and isobutyl groups into the molecular framework. These synthesis pathways are critical for the development of compounds with desired biological or chemical properties (Kharchenko et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, alongside computational methods like DFT calculations. These analyses reveal the compound's conformations, electronic structure, and potential reactive sites, providing insights into its chemical behavior and interaction mechanisms (Eshimbetov et al., 2017).
Chemical Reactions and Properties
5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation, depending on the surrounding conditions and reactive agents. These reactions are crucial for modifying the compound's properties for specific applications or understanding its stability and degradation pathways (Johnson et al., 2008).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments, which is crucial for its application in various fields, including material science and pharmaceuticals (Wang & Yan, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, stability under various conditions, and interaction with other molecules, are investigated to understand the compound's potential applications and safety profile. These studies often involve both experimental and theoretical approaches to predict the compound's behavior in complex systems (Rajanarendar et al., 2006).
Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Isoxazole clubbed 1,3,4-oxadiazole derivatives, which share structural similarities with the compound , have demonstrated significant antimicrobial and antitubercular activities. These derivatives have shown good efficacy against various bacterial strains and M. tuberculosis H37Rv, supported by molecular docking studies to understand their mode of action (Shingare et al., 2018).
Medicinal Chemistry and Drug Design
- The oxadiazole ring, a core structure in the compound, is frequently used in drug design due to its bioisosteric properties and the ability to replace ester and amide functionalities. Research has highlighted its utility in generating carbon-carbon bonds in heteroaromatic compounds, providing a foundation for synthesizing a wide range of bioactive molecules (Boström et al., 2012).
Synthesis and Biological Activity Prediction
- Novel bicyclic systems incorporating the 1,2,4-oxadiazole ring have been synthesized, showcasing the structural versatility and potential bioactivity of compounds containing this motif. Predictive studies on biological activity offer insights into their potential applications in drug development (Kharchenko et al., 2008).
Cholinesterase Inhibition for Neurological Disorders
- Studies on 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains have identified these compounds as moderate dual inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurological disorders such as dementias and myasthenia gravis. This highlights the compound's relevance in designing treatments for these conditions (Pflégr et al., 2022).
Antitubercular Agents Development
- Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have been synthesized and evaluated for their antitubercular activity. These findings contribute to the ongoing search for more effective antitubercular agents, demonstrating the utility of oxadiazole derivatives in medicinal chemistry (Joshi et al., 2015).
Electronic Material Synthesis
- The compound's related structures have been explored for their potential in electronic applications, specifically in the synthesis of hole-blocking materials for organic light-emitting diodes (OLEDs). This underscores the compound's versatility beyond biomedical applications (Wang et al., 2001).
properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10(2)8-12-9-14(23-19-12)17(22)21-7-5-6-13(21)16-18-15(11(3)4)20-24-16/h9-11,13H,5-8H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOCVXARWCQWCB-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC2C3=NC(=NO3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC[C@H]2C3=NC(=NO3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole |
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